Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate
Overview
Description
. It is an inverse agonist at the benzodiazepine binding site, meaning it has effects antagonistic to those of benzodiazepines . Despite acting at the benzodiazepine site, it does not possess the typical benzodiazepine structure. Instead, it is an imidazothienodiazepine, which consists of a thiophene ring, an imidazole ring, and a diazepine ring fused together .
Preparation Methods
The synthesis of Ro 19-4603 involves several steps, starting with the formation of the imidazothienodiazepine core. The reaction conditions typically involve the use of tert-butyl esters and various reagents to achieve the desired structure .
Chemical Reactions Analysis
Ro 19-4603 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly at the thiophene ring, can lead to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ro 19-4603 has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of imidazothienodiazepines and their interactions with various reagents.
Medicine: Research has shown that Ro 19-4603 can decrease voluntary alcohol consumption and antagonize the intoxicating effects of alcohol
Mechanism of Action
Ro 19-4603 exerts its effects by acting as an inverse agonist at the benzodiazepine binding site on the gamma-aminobutyric acid type A (GABA_A) receptor . This action leads to effects opposite to those of benzodiazepines, such as increased anxiety and convulsions . The molecular targets involved include the GABA_A receptor, where Ro 19-4603 binds and induces conformational changes that reduce the receptor’s activity .
Comparison with Similar Compounds
Ro 19-4603 is unique among benzodiazepine receptor ligands due to its imidazothienodiazepine structure. Similar compounds include:
Flumazenil: Another benzodiazepine receptor antagonist, but with a different chemical structure.
Beta-carbolines: These compounds also act as inverse agonists at the benzodiazepine binding site but have a distinct chemical framework.
Ro 19-4603 stands out due to its specific structure and the unique effects it exerts on the benzodiazepine binding site .
Biological Activity
Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate, also known as Ro 19-4603, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Chemical Structure
Synthesis Methods
The synthesis of this compound involves various chemical reactions including cycloadditions and annulation processes. A notable method involves the one-pot annulation process which has been shown to yield imidazo[1,5-a][1,4]benzodiazepines efficiently with yields ranging from 70% to 89% .
This compound primarily interacts with the GABA_A receptor system. It has been reported to exhibit anxiolytic and anticonvulsant properties by acting as a positive allosteric modulator of these receptors . The compound's ability to enhance GABAergic neurotransmission contributes to its therapeutic effects.
Pharmacological Studies
Research indicates that Ro 19-4603 has a high affinity for GABA_A receptors and can modulate their activity without directly activating them. This property is crucial in developing safer anxiolytic drugs with fewer side effects compared to traditional benzodiazepines .
Table 1: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Anxiolytic | Reduces anxiety-like behavior | |
Anticonvulsant | Prevents seizure activity | |
GABA_A Modulation | Enhances GABAergic transmission |
Study on Anxiolytic Effects
In a controlled study involving animal models, Ro 19-4603 demonstrated significant anxiolytic effects comparable to established anxiolytics like diazepam. The study noted a marked reduction in anxiety-related behaviors in treated subjects when subjected to stress-inducing stimuli .
Seizure Prevention Study
Another study focused on the anticonvulsant properties of the compound. It was administered to rodents prone to seizures induced by electrical stimulation. The results indicated a substantial decrease in seizure frequency and duration among treated subjects compared to controls .
Properties
IUPAC Name |
tert-butyl 8-methyl-7-oxo-5-thia-1,8,12-triazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene-11-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-15(2,3)21-14(20)11-10-7-17(4)13(19)12-9(5-6-22-12)18(10)8-16-11/h5-6,8H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGMMUKDYCABPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CS3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90244173 | |
Record name | Ro 19-4603 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90244173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99632-94-7 | |
Record name | Ro 19-4603 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099632947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro 19-4603 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90244173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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